Glycyl diphenylborinate
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Overview
Description
Glycyl diphenylborinate is an organoboron compound with the molecular formula C14H14BNO2. It is known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of a diphenylboryl group attached to an oxoethylamine moiety, making it a valuable reagent in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycyl diphenylborinate typically involves the reaction of diphenylborinic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Diphenylborinic acid+2-aminoethanol→this compound
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the product through recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: Glycyl diphenylborinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: The diphenylboryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of boronic acids or borates.
Reduction: Formation of borohydrides.
Substitution: Formation of various substituted boron compounds.
Scientific Research Applications
Glycyl diphenylborinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of boron-containing compounds.
Biology: Employed in the study of boron-based drugs and their interactions with biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of Glycyl diphenylborinate involves its interaction with molecular targets through the boron atom. The compound can form stable complexes with various biomolecules, influencing their activity and function. The pathways involved include:
Formation of boron complexes: The boron atom interacts with hydroxyl or amino groups in biomolecules.
Modulation of enzyme activity: The compound can inhibit or activate enzymes by binding to their active sites.
Comparison with Similar Compounds
- Diphenylboric acid-2-aminoethyl ester
- 2-Aminoethyl diphenylborinate
Comparison: Glycyl diphenylborinate is unique due to its specific structure, which allows for versatile chemical reactions and applications. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable reagent in various scientific fields.
Properties
IUPAC Name |
diphenylboranyl 2-aminoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BNO2/c16-11-14(17)18-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHLNYVPKWICDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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